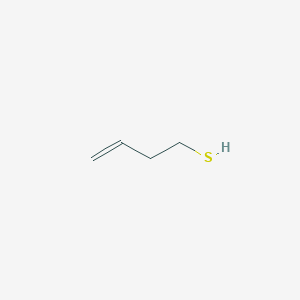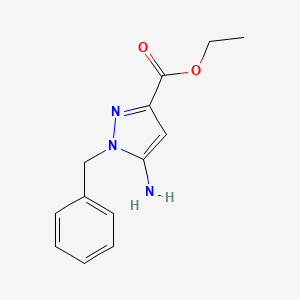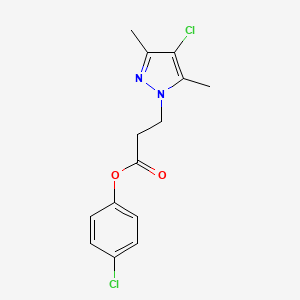![molecular formula C15H19N3O2S B12123956 4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B12123956.png)
4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(2-metil-5,6,7,8-tetrahidro-benzo[4,5]tieno-[2,3-d]pirimidin-4-ilamino)-butírico es un complejo compuesto orgánico caracterizado por su estructura única, que incluye un núcleo tetrahidrobenzo-tienopirimidínico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-(2-metil-5,6,7,8-tetrahidro-benzo[4,5]tieno-[2,3-d]pirimidin-4-ilamino)-butírico generalmente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye:
Formación del núcleo de tienopirimidina: Este paso involucra la ciclización de materiales de partida apropiados como el 2-aminotiofenol y una dicetona adecuada en condiciones ácidas o básicas para formar el núcleo de tienopirimidina.
Alquilación: La estructura del núcleo luego se alquila utilizando yoduro de metilo en presencia de una base como carbonato de potasio para introducir el grupo metilo.
Aminación: El intermedio resultante se somete a aminación con derivados de ácido butírico para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación del proceso para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el anillo de tienopirimidina.
Reducción: Las reacciones de reducción pueden dirigirse a los dobles enlaces dentro de la estructura del anillo.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en varias posiciones en el anillo aromático.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (mCPBA) en condiciones suaves.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) o reactivos electrófilos en condiciones ácidas.
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de tienopirimidina reducidos.
Sustitución: Derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones y rutas químicas.
Biología
En la investigación biológica, sirve como una sonda para estudiar las interacciones enzimáticas y la unión a receptores debido a su capacidad para imitar sustratos o inhibidores naturales.
Medicina
Médicamente, tiene aplicaciones potenciales como agente terapéutico. Su estructura sugiere que podría interactuar con objetivos biológicos específicos, lo que lo convierte en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades que involucran desregulación enzimática.
Industria
Industrialmente, se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o revestimientos, debido a su estructura química estable y versátil.
Mecanismo De Acción
El mecanismo por el cual el ácido 4-(2-metil-5,6,7,8-tetrahidro-benzo[4,5]tieno-[2,3-d]pirimidin-4-ilamino)-butírico ejerce sus efectos involucra su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede unirse a sitios activos, ya sea inhibiendo o activando el objetivo, modulando así las vías biológicas. Por ejemplo, puede inhibir una enzima específica al imitar el sustrato natural de la enzima, bloqueando así su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-metil-5,6,7,8-tetrahidro-benzo[4,5]tieno-[2,3-d]pirimidin-4-ilamino)-acético
- 2-(5,6,7,8-Tetrahidro-benzo[4,5]tieno[2,3-d]pirimidin-4-ilamino)-etanol
Singularidad
En comparación con compuestos similares, el ácido 4-(2-metil-5,6,7,8-tetrahidro-benzo[4,5]tieno-[2,3-d]pirimidin-4-ilamino)-butírico es único debido a la presencia de la parte de ácido butírico, que puede influir en su solubilidad, reactividad y actividad biológica. Esta diferencia estructural puede conducir a propiedades farmacocinéticas y farmacodinámicas distintas, lo que lo convierte en un compuesto valioso para aplicaciones específicas .
Propiedades
Fórmula molecular |
C15H19N3O2S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C15H19N3O2S/c1-9-17-14(16-8-4-7-12(19)20)13-10-5-2-3-6-11(10)21-15(13)18-9/h2-8H2,1H3,(H,19,20)(H,16,17,18) |
Clave InChI |
QBFCTEFYWAVHMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-Bromo-2-(methylamino)pyridin-3-yl]methanol](/img/structure/B12123886.png)
![Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12123890.png)
![(5Z)-3-morpholin-4-yl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12123904.png)
![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12123911.png)
![5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12123912.png)


![2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one](/img/structure/B12123926.png)

![7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123946.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123950.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine](/img/structure/B12123951.png)
